2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-2-18-10-13(17)15-12-7-14-16(9-12)8-11-3-5-19-6-4-11/h7,9,11H,2-6,8,10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNMJQHMGROQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-ethoxyacetic acid with 1-[(oxan-4-yl)methyl]-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related pyrazole-acetamide derivatives is presented below:
Key Observations :
- Substituent Effects : Halogenated analogs (e.g., Cl, dichlorophenyl ) exhibit higher lipophilicity and bioactivity in pesticidal contexts but may suffer from toxicity or metabolic instability. The ethoxy group in the target compound could mitigate these issues .
- Amide Geometry : Planar amide groups (as in ) enable hydrogen-bonded dimerization, whereas steric bulk (e.g., naphthamide ) disrupts this behavior.
Crystallographic and Computational Data
- Structural Insights : Compounds like were refined using SHELXL , revealing planar amide conformations critical for dimerization. The target compound’s structure remains uncharacterized but likely adopts similar hydrogen-bonding motifs.
- Docking Studies: No data exist for the target compound, but analogs (e.g., ) show that pyrazole-acetamides occupy hydrophobic and hydrogen-bonding regions of enzyme active sites.
Biological Activity
2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is an organic compound with a complex structure that includes an ethoxy group, a pyrazole ring, and an oxane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound is 2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide. Its chemical formula is , and it has a molecular weight of 265.33 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
| Molecular Formula | |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 1705712-02-2 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxyacetic acid with 1-(oxan-4-yl)methyl-1H-pyrazole under conditions that facilitate amide bond formation, often using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
The biological activity of this compound may involve its interaction with specific enzymes or receptors, leading to modulation of their functions. Preliminary studies suggest that it may act as an inhibitor in various enzymatic pathways, although detailed mechanisms remain to be fully elucidated .
Therapeutic Potential
Research indicates potential therapeutic applications in the following areas:
1. Anti-inflammatory Effects:
Studies have suggested that derivatives of pyrazole compounds exhibit anti-inflammatory properties, which could extend to this compound. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
2. Analgesic Properties:
Similar compounds have shown promise as analgesics, providing pain relief through various mechanisms, including inhibition of pain signaling pathways .
3. Anticancer Activity:
There is emerging interest in the anticancer potential of pyrazole derivatives. Compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies and Research Findings
Recent studies have explored the biological activity of pyrazole derivatives, including those similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
